molecular formula C21H15ClO2S B11592426 3-Chloro-5-(4-methoxyphenyl)-2-(thiophen-2-yl)-1-benzoxepine

3-Chloro-5-(4-methoxyphenyl)-2-(thiophen-2-yl)-1-benzoxepine

Cat. No.: B11592426
M. Wt: 366.9 g/mol
InChI Key: SUEJCAXIRXRMMU-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-methoxyphenyl)-2-(thiophen-2-yl)-1-benzoxepine: is a complex organic compound that belongs to the class of benzoxepines. Benzoxepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chloro group, a methoxyphenyl group, and a thiophenyl group, making it a unique structure with potential for various chemical and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-methoxyphenyl)-2-(thiophen-2-yl)-1-benzoxepine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxepine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst.

    Incorporation of the Thiophenyl Group: This can be done through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophenyl groups.

    Reduction: Reduction reactions may target the chloro group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxyphenyl or thiophenyl groups.

    Reduction: Reduced forms of the compound, potentially with the chloro group replaced by a hydrogen atom.

    Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-methoxyphenyl)-2-(thiophen-2-yl)-1-benzoxepine is not fully understood but may involve:

    Molecular Targets: Potential targets include enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(4-methoxyphenyl)-2-(phenyl)-1-benzoxepine: Similar structure but lacks the thiophenyl group.

    3-Chloro-5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1-benzoxepine: Similar structure but contains a pyridinyl group instead of a thiophenyl group.

Uniqueness

The presence of the thiophenyl group in 3-Chloro-5-(4-methoxyphenyl)-2-(thiophen-2-yl)-1-benzoxepine distinguishes it from other benzoxepines, potentially conferring unique chemical and biological properties. This structural feature may enhance its interactions with certain biological targets or influence its reactivity in chemical reactions.

Properties

Molecular Formula

C21H15ClO2S

Molecular Weight

366.9 g/mol

IUPAC Name

3-chloro-5-(4-methoxyphenyl)-2-thiophen-2-yl-1-benzoxepine

InChI

InChI=1S/C21H15ClO2S/c1-23-15-10-8-14(9-11-15)17-13-18(22)21(20-7-4-12-25-20)24-19-6-3-2-5-16(17)19/h2-13H,1H3

InChI Key

SUEJCAXIRXRMMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(OC3=CC=CC=C32)C4=CC=CS4)Cl

Origin of Product

United States

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